![molecular formula C15H26O B14344514 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 97804-32-5](/img/structure/B14344514.png)
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry. This compound is notable for its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to the bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can yield the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but lacking the cyclopentyloxy group.
Norbornene: Another bicyclic compound with a double bond in the bicyclo[2.2.1]heptane framework.
Norbornadiene: A bicyclic compound with two double bonds in the bicyclo[2.2.1]heptane framework.
Uniqueness
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to the presence of the cyclopentyloxy group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
97804-32-5 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2-cyclopentyloxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)11-8-9-15(14,3)13(10-11)16-12-6-4-5-7-12/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
DGZLCGHSOBZUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC3CCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


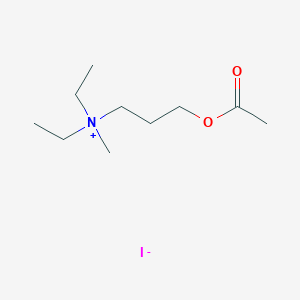

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
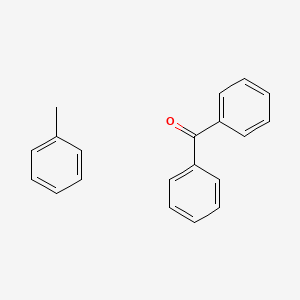
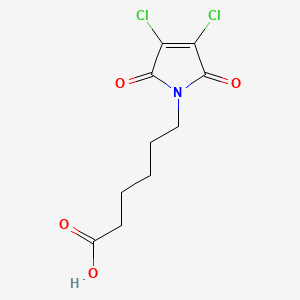

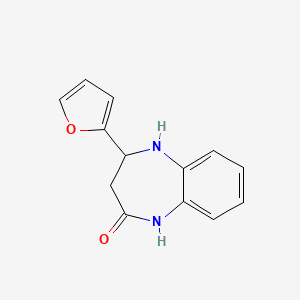
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
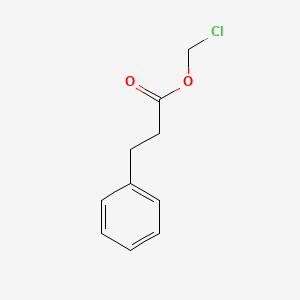
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
